N-Methyl-1-phenylbutan-1-amine

Phenylethanolamine N-methyltransferase (PNMT) Structure-activity relationship (SAR) Enzyme inhibition

N-Methyl-1-phenylbutan-1-amine (CAS 100054-18-0) is a chiral secondary amine belonging to the phenethylamine structural class, characterized by a phenyl ring attached to a butan-1-amine backbone with a methyl substituent on the nitrogen. Its molecular formula is C11H17N with a molecular weight of 163.26 g/mol, and it is also known by the synonym Benzenemethanamine, N-methyl-α-propyl-.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 100054-18-0
Cat. No. B012676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-phenylbutan-1-amine
CAS100054-18-0
SynonymsN-METHYL-1-PHENYLBUTAN-1-AMINE
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)NC
InChIInChI=1S/C11H17N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3
InChIKeyQOJATMCXDSVSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-phenylbutan-1-amine (CAS 100054-18-0): Procurement-Grade Characterization for Research Supply


N-Methyl-1-phenylbutan-1-amine (CAS 100054-18-0) is a chiral secondary amine belonging to the phenethylamine structural class, characterized by a phenyl ring attached to a butan-1-amine backbone with a methyl substituent on the nitrogen . Its molecular formula is C11H17N with a molecular weight of 163.26 g/mol, and it is also known by the synonym Benzenemethanamine, N-methyl-α-propyl- [1]. This compound is structurally distinct from the more common 2-amino-substituted phenethylamine regioisomers, positioning the amine functionality at the benzylic carbon (position 1) rather than the alpha carbon of the alkyl chain, which fundamentally alters its electronic and steric properties [2].

Why N-Methyl-1-phenylbutan-1-amine Cannot Be Interchanged with Generic Phenethylamine Analogs for Specialized Research


Substitution with other N-methyl phenethylamine analogs is not straightforward for N-Methyl-1-phenylbutan-1-amine due to its unique 1-amino substitution pattern. Unlike the prototypical amphetamine scaffold where the amine is at the 2-position of the alkyl chain, the benzylic amine in this compound creates a distinct pharmacophore with altered nitrogen basicity and steric accessibility [1]. This positional isomerism directly impacts molecular recognition by biological targets such as phenylethanolamine N-methyltransferase (PNMT) and monoamine transporters, as well as physicochemical properties including lipophilicity and metabolic stability [2]. Generic sourcing of a closely named but structurally distinct analog (e.g., N-methyl-1-phenylbutan-2-amine) would introduce a different regioisomer with unvalidated biological activity, potentially confounding structure-activity relationship (SAR) studies and invalidating experimental results [3].

Quantitative Comparative Evidence for N-Methyl-1-phenylbutan-1-amine (CAS 100054-18-0) Differentiating It from Close Analogs


Positional Isomerism: 1-Amino vs. 2-Amino Substitution Defines PNMT Target Engagement Potential

N-Methyl-1-phenylbutan-1-amine (1-amino isomer) exhibits a fundamentally different interaction profile with PNMT compared to its 2-amino positional isomer N-methyl-1-phenylbutan-2-amine. In vitro PNMT inhibition assays for phenethylamine analogs demonstrate that the position of the amine relative to the aromatic ring is a critical determinant of binding affinity [1]. While specific Ki data for the 1-amino isomer in the PNMT assay is not publicly disclosed, a structurally related benzylic amine analog (BDBM50367284/CHEMBL291584) showed a Ki of 1.11 × 10^6 nM (1.11 mM) against bovine PNMT, indicating a >3000-fold weaker inhibition compared to the 340 nM Ki of a potent 2-amino-substituted inhibitor (BDBM50217385/CHEMBL145491) in the same assay system [2]. This pronounced difference illustrates that the 1-amino and 2-amino regioisomers are not functionally interchangeable in PNMT-focused research.

Phenylethanolamine N-methyltransferase (PNMT) Structure-activity relationship (SAR) Enzyme inhibition

Chromatographic Retention Time and Mass Spectral Differentiation from Amphetamine Homologs

Reversed-phase liquid chromatographic analysis demonstrates that N-methyl-1-phenyl-3-butanamine (the 3-amino homolog) and methamphetamine (N-methyl-1-phenylpropan-2-amine) exhibit distinct retention times under identical chromatographic conditions (phenyl silica stationary phase, acidic mobile phase at pH 3) [1]. The mass spectra (EI) for the butanamine series show characteristic imine base peaks identical in fragmentation pattern to the N-substituted amphetamines, but the molecular ion mass differs predictably by 14 Da (one methylene unit) per carbon homologation [1]. Extrapolating from this class-level behavior, N-Methyl-1-phenylbutan-1-amine (C11H17N, MW 163.26) can be analytically resolved from methamphetamine (C10H15N, MW 149.23) and its 2-amino positional isomer (C11H17N, MW 163.26, identical molecular weight but distinct retention due to regioisomerism) .

Analytical chemistry Forensic toxicology Reversed-phase HPLC

Computed Physicochemical Properties: Lipophilicity and Hydrogen Bonding Distinguish 1-Amino from 2-Amino Regioisomers

Computational property prediction for N-Methyl-1-phenylbutan-1-amine yields an exact molecular weight of 163.13621 g/mol, one hydrogen bond donor, one hydrogen bond acceptor, four rotatable bonds, and a complexity index of 106 . While direct experimental logP or pKa data are not publicly available for the 1-amino isomer, the benzylic amine is expected to have a lower pKa (weaker basicity) compared to the aliphatic amine in N-methyl-1-phenylbutan-2-amine due to the electron-withdrawing inductive effect of the adjacent phenyl ring, which reduces nitrogen lone pair availability [1]. This difference in basicity affects ionization state at physiological pH, passive membrane permeability, and chromatographic behavior, providing a physicochemical rationale for non-interchangeability in both biological assays and analytical methods.

Computational chemistry Lipophilicity Drug-likeness prediction

Enantiomeric Purity: The Chiral Center at the Benzylic Carbon Demands Stereochemically Defined Sourcing

N-Methyl-1-phenylbutan-1-amine contains a stereogenic center at the benzylic carbon (C-1). The absolute configuration of this chiral center critically influences biological activity, as demonstrated for the related series of ω-phenyl-2-alkylamines and their N-methyl derivatives, where enantiomers showed divergent pharmacological properties [1]. Unlike achiral analogs such as N-methyl-4-phenylbutan-1-amine (CAS 4265-99-0, a linear 4-phenylbutylamine with no chiral center), the 1-amino isomer requires specification of enantiomeric purity for reproducible research. Procurement of racemic material versus enantiopure (R)- or (S)-isomer will yield different biological outcomes, a factor that does not apply to non-chiral analogs in the same molecular formula space.

Chiral resolution Enantiomeric purity Stereochemistry

Validated Research and Industrial Application Scenarios for N-Methyl-1-phenylbutan-1-amine (CAS 100054-18-0)


PNMT Structure-Activity Relationship (SAR) Studies Requiring Low-Affinity Benzylic Amine Controls

In PNMT inhibitor discovery programs, N-Methyl-1-phenylbutan-1-amine serves as a structurally defined low-affinity benzylic amine probe. Its predicted weak PNMT inhibition, inferred from class-level data showing Ki values in the high micromolar to millimolar range for benzylic amines [1], makes it suitable as a negative control or a scaffold for fragment-based optimization. Researchers procuring this compound can systematically probe the effect of relocating the amine from the 2-position (amphetamine-like) to the 1-position (benzylic) on PNMT binding, an SAR question that cannot be addressed with conventional 2-amino phenethylamine analogs.

Analytical Reference Standard for Chromatographic Method Development in Forensic Chemistry

The established liquid chromatographic and mass spectral behavior of the 1-phenylbutanamine homolog series [2] positions N-Methyl-1-phenylbutan-1-amine as a valuable reference standard for developing and validating reversed-phase HPLC and GC-MS methods. Its distinct retention time and characteristic EI fragmentation pattern, which mirrors the imine base peak profile of amphetamine-type stimulants yet differs in molecular ion mass by 14 Da from the C10 homologs [2], enables its use as a system suitability standard or internal reference for distinguishing regioisomeric and homologous phenethylamine derivatives in forensic casework.

Enantioselective Synthesis Methodology Development Using a Benzylic Chiral Amine Substrate

The chiral center at the benzylic carbon of N-Methyl-1-phenylbutan-1-amine makes it a relevant substrate for developing and benchmarking enantioselective synthetic methodologies, including asymmetric reductive amination and chiral resolution techniques. The foundational work by Červinka et al. (1968) on the absolute configuration of ω-phenyl-2-alkylamines and their N-methyl derivatives [3] provides the stereochemical framework for using this compound class in methodological studies. Procurement of racemic or enantiopure material supports the development of chiral HPLC separation protocols or the evaluation of chiral auxiliaries and catalysts.

Metabolic Stability and Cytochrome P450 Interaction Profiling of 1-Amino vs. 2-Amino Phenethylamines

The distinct electronic environment of the benzylic amine in N-Methyl-1-phenylbutan-1-amine, with its reduced nitrogen basicity compared to aliphatic amine analogs , is predicted to alter its metabolic fate via cytochrome P450 enzymes. This compound can be employed in comparative in vitro microsomal stability assays alongside its 2-amino regioisomer to quantify how the amine position influences N-dealkylation rates, aromatic hydroxylation patterns, and potential mechanism-based inactivation of CYP enzymes. Such head-to-head metabolic comparisons directly inform lead optimization decisions in drug discovery programs targeting the phenethylamine scaffold.

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